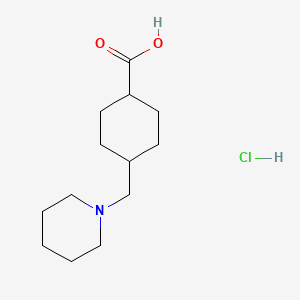
trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride typically involves the reaction of piperidine with cyclohexanecarboxylic acid derivatives. One common method includes the use of a nickel catalyst to facilitate the hydrogenation and cyclization reactions . The reaction conditions often involve mild temperatures and pressures to ensure regioselectivity and yield optimization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent purification steps. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride is used as a precursor for the synthesis of various piperidine-based compounds. It serves as a valuable intermediate in the development of new synthetic methodologies .
Biology: In biological research, this compound is utilized to study the binding sites and interactions of piperidine derivatives with biological targets. It is also used in the development of new bioactive molecules .
Medicine: In medicine, piperidine derivatives, including this compound, are investigated for their potential therapeutic applications. They are explored for their roles as analgesics, anti-inflammatory agents, and other pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including analgesic and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Trans-4-Methylcyclohexanecarboxylic Acid: This compound shares a similar cyclohexane backbone but differs in the substituent groups.
Piperidine Derivatives: Various piperidine derivatives, such as substituted piperidines and piperidinones, exhibit similar structural features and biological activities.
Uniqueness: Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride is unique due to its specific piperidine substitution, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H24ClNO2 |
|---|---|
Poids moléculaire |
261.79 g/mol |
Nom IUPAC |
4-(piperidin-1-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H23NO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h11-12H,1-10H2,(H,15,16);1H |
Clé InChI |
JQTNIOSDXUETRF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2CCC(CC2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


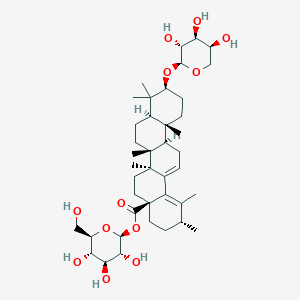
![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)
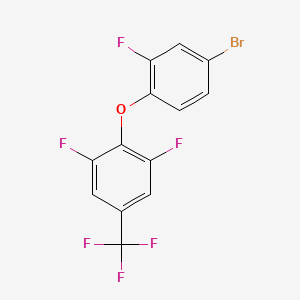




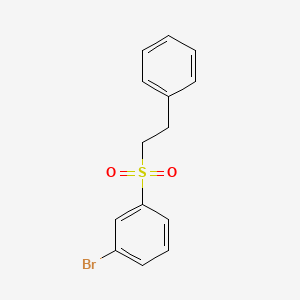
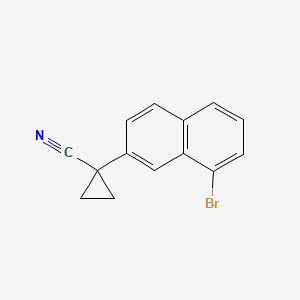
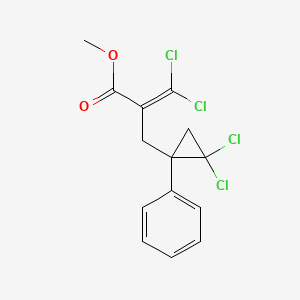
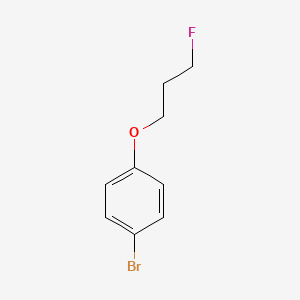
![2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)


